Isophthaloyl dichloride
Overview
Description
Synthesis Analysis
The synthesis of isophthaloyl dichloride-based compounds often involves reactions with different amines to produce polymers and macrocycles. For instance, a one-step reaction with 2-aminopyridine derivatives yields macrocyclic esters with potential applications in materials science due to their unique structural and chemical properties (Mocilac & Gallagher, 2013).
Molecular Structure Analysis
The molecular structure of compounds derived from isophthaloyl dichloride is critical in determining their properties and applications. The semi-flexible imide hinge in the macrocycles, as observed in the structures derived from isophthaloyl dichloride, allows for significant conformational flexibility. This flexibility impacts the macrocycle's ability to form complex structures, which can be essential for various applications, including the formation of polymers and oligomers with specific mechanical and chemical properties (Mocilac & Gallagher, 2013).
Chemical Reactions and Properties
Isophthaloyl dichloride undergoes reactions with amines to form amide bonds, leading to the synthesis of polymers and macrocycles. The chemical reactions often involve complex mechanisms that result in the formation of structures with unique properties. For example, the synthesis of macrocycles through the reaction with 2-aminopyridine derivatives demonstrates the chemical versatility of isophthaloyl dichloride (Mocilac & Gallagher, 2013).
Physical Properties Analysis
The physical properties of isophthaloyl dichloride-derived materials are influenced by their molecular structure. The ability to form flexible and twistable imide hinges within the macrocycles leads to materials that can have varied physical properties, such as thermal stability and mechanical strength. These properties are essential for their application in materials science and engineering (Mocilac & Gallagher, 2013).
Chemical Properties Analysis
The chemical properties of isophthaloyl dichloride and its derivatives, such as reactivity and stability, are pivotal in their application in polymer chemistry. The compound's ability to react with various amines to form polymers and macrocycles with unique chemical and physical properties demonstrates its versatility. This reactivity is central to the synthesis of materials with specific functionalities and applications in industries ranging from filtration to high-performance materials (Mocilac & Gallagher, 2013).
Scientific Research Applications
Synthesis of Aramid Fibers
- Application Summary: Isophthaloyl dichloride is used in the synthesis of aramid fibers, which are employed in the production of dual-purpose functional and construction materials .
- Methods of Application: The reaction between isophthaloyl chloride and m-phenylenediamine is used to synthesize a substance that later found use in producing Nomex®, a thermally stable and chemically inert fiber .
- Results or Outcomes: The resulting aramid fibers are used in various materials due to their thermal stability and chemical inertness .
Production of Performance Polymers and Fibers
- Application Summary: Isophthaloyl dichloride is used in a variety of performance polymers and fibers, where it impacts flame resistance, temperature stability, chemical resistance, and flexibility .
- Methods of Application: It is incorporated into the polymer structure during the polymerization process .
- Results or Outcomes: The resulting polymers and fibers exhibit enhanced flame resistance, temperature stability, chemical resistance, and flexibility .
Stabilizer for Urethane Prepolymers
- Application Summary: Isophthaloyl dichloride acts as an effective stabilizer for urethane prepolymers due to its ability to scavenge water .
- Methods of Application: It is added during the synthesis of urethane prepolymers .
- Results or Outcomes: The resulting urethane prepolymers are more stable, which is beneficial for their subsequent applications .
Synthesis of Polyesters
- Application Summary: Isophthaloyl dichloride is mainly used in the production of polymers, such as polyesters .
- Methods of Application: It is used as a monomer in the polymerization process to produce polyesters .
- Results or Outcomes: The resulting polyesters find broad use in various applications due to their desirable properties .
Synthesis of Corrosion Inhibitors
- Application Summary: Isophthaloyl dichloride is used in the synthesis of corrosion inhibitors .
- Methods of Application: Specific synthesis methods can vary, but it generally involves reaction with other compounds to form corrosion inhibitors .
- Results or Outcomes: The resulting corrosion inhibitors are used to protect metals and other materials from corrosion .
Synthesis of Anticancer and Antibacterial Compounds
- Application Summary: Isophthaloyl dichloride is used in the synthesis of anticancer and antibacterial compounds.
- Methods of Application: It is reacted with other compounds under specific conditions to produce these medicinal compounds .
- Results or Outcomes: The resulting compounds have shown potential in treating cancer and bacterial infections .
Production of Purification Membranes
- Application Summary: Isophthaloyl dichloride is used in the production of purification membranes for removing carbon dioxide from methane and nitrogen .
- Methods of Application: It is incorporated into the structure of the membranes during their synthesis .
- Results or Outcomes: The resulting membranes are used in gas separation processes, specifically for removing carbon dioxide from methane and nitrogen .
Synthesis of Fluorescent Polymers
- Application Summary: Isophthaloyl dichloride is used in the synthesis of fluorescent polymers .
- Methods of Application: It is reacted with other compounds under specific conditions to produce these fluorescent polymers .
- Results or Outcomes: The resulting fluorescent polymers have potential applications in various fields such as sensing, imaging, and optoelectronics .
Synthesis of Antioxidants for Natural Rubber
- Application Summary: Isophthaloyl dichloride is used in the synthesis of antioxidants for natural rubber .
- Methods of Application: It is reacted with other compounds to form antioxidants .
- Results or Outcomes: The resulting antioxidants are used to protect natural rubber from oxidative degradation .
Synthesis of Complexing Agents
- Application Summary: Isophthaloyl dichloride is used in the synthesis of complexing agents for the selective extraction of heavy metal ions (Hg 2+, Cu 2+, Ag +, Pb 2+) from aqueous solutions .
- Methods of Application: It is reacted with other compounds to form these complexing agents .
- Results or Outcomes: The resulting complexing agents are used in the selective extraction of heavy metal ions from aqueous solutions .
Synthesis of Nonlinear Optic Materials
- Application Summary: Isophthaloyl dichloride is used in the synthesis of nonlinear optic materials .
- Methods of Application: It is reacted with other compounds to form these nonlinear optic materials .
- Results or Outcomes: The resulting nonlinear optic materials have potential applications in various fields such as telecommunications, data storage, and optical computing .
Synthesis of Temperature-Responsive Smart Paper
- Application Summary: Isophthaloyl dichloride is used in the synthesis of temperature-responsive smart paper that releases insecticides when heated .
- Methods of Application: It is reacted with other compounds to form this smart paper .
- Results or Outcomes: The resulting smart paper has potential applications in pest control .
Crosslinking Agent in Polymerization Reactions
- Application Summary: Isophthaloyl chloride acts as a crosslinking agent in various polymerization reactions .
- Methods of Application: It is incorporated into the structure of the polymers during their synthesis .
- Results or Outcomes: The resulting polymers have enhanced properties due to the crosslinking .
Production of PA-100 and PA-300 Membranes
- Application Summary: Isophthaloyl chloride reacts with Polyethylene amine to produce PA-100 membrane and with Epiamine, a polyether amine, to produce PA-300 membrane .
- Methods of Application: It is reacted with Polyethylene amine and Epiamine under specific conditions to produce these membranes .
- Results or Outcomes: The resulting membranes have potential applications in various fields .
Synthesis of Polyamides
- Application Summary: Isophthaloyl chloride reacts with 1,3-diamino-4-chlorobenzene to form polyamides .
- Methods of Application: It is reacted with 1,3-diamino-4-chlorobenzene under specific conditions to produce these polyamides .
- Results or Outcomes: The resulting polyamides have potential applications in various fields .
Synthesis of Polyamide Aerogel
- Application Summary: Isophthaloyl chloride reacts with Melamine to form polyamide aerogel .
- Methods of Application: It is reacted with Melamine under specific conditions to produce this aerogel .
- Results or Outcomes: The resulting aerogel has potential applications in various fields .
Synthesis of Isophthalamide Catenan
- Application Summary: Isophthaloyl chloride reacts with bis-amine to produce an isophthalamide catenan .
- Methods of Application: It is reacted with bis-amine under specific conditions to produce this catenan .
- Results or Outcomes: The resulting catenan has potential applications in various fields .
Synthesis of Polyarylates Containing DNQ Structure
- Application Summary: Isophthaloyl chloride reacts with Terephthaloyl chloride and bisphenol-type diazonaphthoquinone (DNQ) to polycondensate into a polyarylates containing DNQ structure .
- Methods of Application: It is reacted with Terephthaloyl chloride and bisphenol-type diazonaphthoquinone (DNQ) under specific conditions to produce these polyarylates .
- Results or Outcomes: The resulting polyarylates have potential applications in various fields .
properties
IUPAC Name |
benzene-1,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQSRULYDNDXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30942-71-3 | |
Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30942-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3026641 | |
Record name | 1,3-Benzenedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | 1,3-Benzenedicarbonyl dichloride | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isophthaloyl dichloride | |
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URL | https://haz-map.com/Agents/4296 | |
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Boiling Point |
276 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
356 °F OC | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3880 @ 17 °C/4 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isophthaloyl dichloride | |
Color/Form |
CRYSTALLINE SOLID, PRISMS FROM ETHER | |
CAS RN |
99-63-8 | |
Record name | Isophthaloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenedicarbonyl chloride | |
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Record name | Isophthaloyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41884 | |
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Record name | 1,3-Benzenedicarbonyl dichloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Benzenedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isophthaloyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.522 | |
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Record name | ISOPHTHALOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3LDJ6CL3 | |
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Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
43-44 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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